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Chlorophosphonazo mN

Cat. No.: B12319754
M. Wt: 687.9 g/mol
InChI Key: JHDMBEUSKOWOOM-UHFFFAOYSA-N
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Description

Evolution and Classification of Azo Dyes as Analytical Reagents

Azo dyes, organic compounds characterized by the functional group R−N=N−R′, where R and R′ are typically aryl groups, represent one of the largest and most versatile classes of chromogenic reagents. Their journey in analytical chemistry began with their utility as pH indicators, owing to their vibrant and pH-dependent color changes. Over time, their application expanded significantly as their ability to form stable, colored complexes with metal ions was recognized.

The evolution of azo dyes as analytical reagents can be traced through several key developments:

Early Monoazo Dyes: Simple monoazo dyes were among the first to be used for the detection of metal ions. Their synthesis is relatively straightforward, involving the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound.

Development of Bisazo and Polyazo Dyes: To enhance sensitivity and selectivity, chemists began synthesizing more complex structures, leading to the development of bisazo and polyazo dyes. These molecules, containing two or more azo groups, often exhibit higher molar absorptivities and can form more stable complexes with metal ions.

Introduction of Functional Groups: A major leap forward was the incorporation of various functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and phosphonic acid (-PO₃H₂), onto the aromatic rings of the azo dye. These groups act as chelating sites, enabling the dye to bind more strongly and selectively with specific metal ions.

Azo dyes can be classified based on the number of azo groups they contain (monoazo, bisazo, trisazo, etc.) or by the nature of the aromatic rings and the functional groups present. This structural diversity allows for the fine-tuning of their analytical properties, leading to the development of reagents with high specificity for particular analytes.

Distinctive Analytical Significance and Research Trajectory of Chlorophosphonazo mN

This compound, with the chemical name 2,7-Bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid, stands out as a prominent member of the bisazo class of chromogenic reagents. Its distinctive analytical significance stems from several key features:

High Sensitivity: The presence of two phosphonic acid groups and two azo linkages contributes to the formation of intensely colored complexes with a variety of metal ions, leading to high molar absorptivities and, consequently, low detection limits.

Selectivity: The specific arrangement of the functional groups on the this compound molecule imparts a degree of selectivity towards certain metal ions, particularly multivalent cations. By carefully controlling the pH of the solution, the selectivity for a particular metal ion can be further enhanced.

Versatility: this compound has demonstrated its utility in the spectrophotometric determination of a wide range of elements, including uranium, thorium, rare earth elements, and alkaline earth metals. nih.govsigmaaldrich.comfishersci.com

The research trajectory of this compound has been marked by its application in various fields, from the analysis of geological samples to biological fluids. Initial studies focused on establishing its fundamental complex-forming properties and optimizing conditions for the determination of specific metals. Subsequent research has explored its use in more complex matrices and in combination with other analytical techniques to improve selectivity and sensitivity.

Spectrophotometric Determination of Various Ions using Chlorophosphonazo III
AnalyteOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Uranium(VI)1.1 ± 0.2670- nih.gov
Thorium--- sigmaaldrich.com
Rare Earth Elements1.1-1.5668- nih.gov
Calcium--- sigmaaldrich.com
Magnesium---

Current Research Landscape and Future Perspectives for this compound Applications

The current research landscape for this compound continues to be active, with a focus on expanding its analytical applications and improving its performance. Recent studies have explored its use in:

Environmental Monitoring: The determination of toxic heavy metals and radioactive elements in environmental samples is a critical area of research. The high sensitivity of this compound makes it a valuable tool for these applications.

Materials Science: The ability of this compound to form stable complexes with various metals makes it useful in the characterization of new materials.

Flow Injection Analysis (FIA): The rapid color-forming reactions of this compound are well-suited for automation using FIA systems, allowing for high-throughput analysis.

Looking ahead, the future of this compound in analytical chemistry appears promising. Several avenues for future research and application can be envisioned:

Development of Novel Sensors: Incorporating this compound into solid-state sensors, such as optical fibers or thin films, could lead to the development of portable and real-time monitoring devices.

Enhanced Selectivity through Masking Agents: The use of masking agents to eliminate interferences from other ions can further enhance the selectivity of this compound-based methods.

Synergistic Applications with Advanced Instrumentation: Combining the chromogenic properties of this compound with advanced analytical techniques, such as capillary electrophoresis or mass spectrometry, could open up new possibilities for ultra-trace analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15ClN5O13PS2 B12319754 Chlorophosphonazo mN

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15ClN5O13PS2

Molecular Weight

687.9 g/mol

IUPAC Name

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-6-[(3-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H15ClN5O13PS2/c23-11-4-5-14(15(8-11)42(33,34)35)25-27-20-17(44(39,40)41)7-10-6-16(43(36,37)38)19(21(29)18(10)22(20)30)26-24-12-2-1-3-13(9-12)28(31)32/h1-9,29-30H,(H2,33,34,35)(H,36,37,38)(H,39,40,41)

InChI Key

JHDMBEUSKOWOOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Fundamental Coordination Chemistry of Chlorophosphonazo Mn with Specific Cations

Investigation of Metal-Ligand Complex Formation Stoichiometry

The stoichiometry of the metal-ligand complex describes the molar ratio in which the metal cation and the Chlorophosphonazo mN ligand combine. Understanding this ratio is crucial for accurate quantitative analysis and for elucidating the structure of the formed species.

Research has established the stoichiometry of the complex formed between Uranium(VI) and this compound. Through methods such as flow-through spectrophotometry and conventional molar ratio techniques, the complex has been identified to consist of one Uranium(VI) ion coordinating with two molecules of this compound.

Specific details regarding the molar ratio of Palladium(II) to this compound in their complex formation were not explicitly detailed in the reviewed literature. While the interaction between Palladium(II) and this compound has been investigated for analytical purposes, the precise metal-to-ligand stoichiometry for this particular system remains to be fully elucidated in the examined sources.

Spectroscopic Characterization of this compound Coordination Species

The formation of metal-Chlorophosphonazo mN complexes results in characteristic changes in their absorption spectra, providing valuable information about the nature of the complex and its quantitative behavior.

The wavelength at which a complex exhibits maximum absorbance (λmax) is a key spectroscopic parameter. For the Uranium(VI)-Chlorophosphonazo mN complex, the maximum absorption wavelength has been reported to be approximately 680 nm researchgate.net, tandfonline.com, osti.gov. For the Palladium(II)-Chlorophosphonazo mN system, the maximum absorption is observed at around 615 nm researchgate.net.

Molar absorptivity (ε) quantifies the ability of a chemical species to absorb light at a specific wavelength per unit concentration. This parameter is vital for determining the sensitivity of spectrophotometric methods.

For the Palladium(II)-Chlorophosphonazo mN complex, a molar absorptivity of 1.82 x 10⁴ L mol⁻¹ cm⁻¹ has been reported at its maximum absorption wavelength of 615 nm researchgate.net. Specific molar absorptivity values for the Uranium(VI)-Chlorophosphonazo mN complex were not explicitly provided in the reviewed literature.

Spectral shifts, such as bathochromic (red shift) or hypsochromic (blue shift) shifts, occur when a ligand binds to a metal ion, altering the electronic transitions within the molecule. These shifts provide insights into the nature of the metal-ligand bond and the structural changes upon complexation. Information regarding specific spectral shifts upon the complexation of this compound with Uranium(VI) or Palladium(II) was not detailed in the consulted sources.

Compound List

this compound

Uranium(VI)

Palladium(II)

Influence of Solution Chemistry on Complexation Efficiency

The efficiency and stability of metal-Chlorophosphonazo mN complexes are sensitive to several solution parameters, including acidity, reagent concentration, and ionic strength. Understanding and controlling these factors are vital for maximizing analytical response and ensuring reliable results.

Optimization of Acidity (pH) for Optimal Complex Formation and Stability

The acidity of the solution plays a critical role in the complexation of metal ions with this compound. The formation and stability of these colored complexes are highly pH-dependent, as the protonation state of the ligand and the speciation of metal ions in solution are governed by pH. Research indicates that specific pH ranges are optimal for the formation of stable, intensely colored complexes that are suitable for spectrophotometric analysis. For instance, studies involving uranium determination have shown that maintaining a specific pH is essential for efficient preconcentration and complexation, with deviations leading to reduced sensitivity or increased interference researchgate.net. The optimal pH range ensures that the this compound is in its most reactive form and that the metal ions are available for complexation without forming precipitates or undergoing hydrolysis.

Impact of this compound Reagent Concentration on Analytical Response

The concentration of this compound as a chromogenic reagent directly influences the analytical signal obtained in spectrophotometric methods. An insufficient concentration of the ligand can lead to incomplete complexation of the target metal ions, resulting in a lower absorbance and reduced sensitivity. Conversely, an excessively high concentration of this compound may not significantly improve the analytical response and could potentially increase the background absorbance or introduce reagent-related interferences. Therefore, optimizing the reagent concentration is key to achieving a robust analytical signal that is linearly proportional to the analyte concentration within a defined range. The goal is to ensure that the ligand is present in a stoichiometric excess to facilitate complete complex formation, thereby maximizing the molar absorptivity of the resulting complex researchgate.net.

Kinetic Aspects of this compound Complex Formation Reactions

Beyond equilibrium conditions, the kinetics of complex formation reactions involving ChlorPhosphonazo mN are crucial for developing rapid and efficient analytical procedures. This includes understanding how quickly complexes form and identifying the optimal reaction times for measurement.

Investigation of Mechanistic Pathways for Complexation

Investigating the mechanistic pathways of complex formation between this compound and metal ions provides fundamental insights into the coordination process. This can involve understanding the sequence of steps, the role of intermediate species, and the factors that influence the reaction mechanism, such as proton transfer or ligand exchange. Such studies can help in elucidating how the ligand binds to the metal center, the coordination geometry, and the nature of the bonds formed. For example, understanding whether the complexation occurs through a dissociative or associative mechanism can inform strategies for optimizing reaction conditions and predicting the behavior of the reagent with different metal ions. Research in this area contributes to a deeper understanding of the reagent's selectivity and sensitivity researchgate.netresearchgate.net.

Advanced Methodological Development for Chlorophosphonazo Mn in Quantitative Analysis

Innovations in Spectrophotometric Detection Techniques

Innovations in spectrophotometric detection have refined the quantitative analysis of various analytes using Chlorophosphonazo mN. These advancements focus on optimizing critical parameters to enhance the accuracy, sensitivity, and efficiency of the analytical methods.

Optimization of Wavelengths and Detection Windows for Enhanced Selectivity

The spectrophotometric determination of complexes formed with this compound is highly dependent on the selection of an optimal wavelength. For the complex formed between Uranium(VI) and this compound, the maximum absorption wavelength has been identified at 680 nm. tandfonline.comtandfonline.com Operating at this specific wavelength maximizes the signal from the analyte-reagent complex, thereby enhancing the selectivity of the analysis. By focusing on the peak absorbance, the interference from other substances that may absorb at different wavelengths is minimized, leading to more accurate and reliable quantitative results.

AnalyteReagentMaximum Absorption Wavelength (λmax)
Uranium(VI)This compound680 nm

Development of Calibration Models and Evaluation of Linearity (e.g., Beer's Law adherence, correlation coefficients)

The relationship between the absorbance of the this compound complex and the concentration of the analyte is typically linear over a specific range, adhering to Beer's Law. For the Uranium(VI)-Chlorophosphonazo mN system, a linear relationship is observed in the concentration range of 1 to 15 µg/mL. tandfonline.comtandfonline.com The linearity of this calibration model is crucial for accurate quantification. The quality of the linear fit is often assessed by the correlation coefficient (r). A correlation coefficient of 0.9998 has been reported for the analysis of Uranium(VI) with this compound, indicating a very strong linear relationship between absorbance and concentration within the defined range. tandfonline.comtandfonline.com

AnalyteReagentLinear RangeCorrelation Coefficient (r)
Uranium(VI)This compound1 - 15 µg/mL0.9998

Assessment of Detection Limits and Sensitivity

The sensitivity of an analytical method is characterized by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. In the spectrophotometric determination of Uranium(VI) using this compound, the detection limit has been established to be 0.5 µg/mL. tandfonline.comtandfonline.com This low detection limit signifies the high sensitivity of the method, making it suitable for the determination of trace amounts of the analyte. The sensitivity is a result of the strong absorbance of the Uranium(VI)-Chlorophosphonazo mN complex at its optimal wavelength.

AnalyteReagentMethodDetection Limit
Uranium(VI)This compoundSpectrophotometry0.5 µg/mL

Integration with Flow Injection Analysis (FIA) Systems

The integration of this compound-based spectrophotometric methods with Flow Injection Analysis (FIA) systems has enabled the automation and rapid processing of samples. FIA provides a platform for reproducible and high-throughput quantitative analysis.

Design and Characterization of FIA Manifolds for this compound Systems

A typical FIA manifold for the determination of an analyte with this compound involves the injection of a sample into a carrier stream, which then merges with a reagent stream containing this compound. For the analysis of Uranium(VI), the FIA system is designed to effectively mix the sample with the this compound reagent to facilitate the formation of the colored complex prior to reaching the detector. tandfonline.com To enhance selectivity and eliminate interference from other ions, a masking reagent such as diethylenetriaminepentaacetic acid (DTPA) is often incorporated into the system. tandfonline.com The flow rate of the streams is a critical parameter, and for the Uranium(VI)-Chlorophosphonazo mN system, a flow rate of 0.8 mL/min for each stream has been found to be optimal. tandfonline.com

System ComponentSpecificationPurpose
Reagent 1 (R1)2.98 x 10⁻⁵ mol/L this compoundChromogenic reagent
Reagent 2 (R2)1% (w/v) DTPAMasking agent
Carrier (C)0.3 mol/L HNO₃Sample transport and pH adjustment
Flow Rate0.8 mL/minControlled reaction time and dispersion
DetectorSpectrophotometer (680 nm)Absorbance measurement

Automated Sample Throughput and Sampling Frequency Optimization

A significant advantage of integrating this compound methods with FIA is the capability for high sample throughput. The automated nature of FIA systems allows for rapid and repeated analyses with high precision. For the determination of Uranium(VI) using a this compound-based FIA method, a sampling frequency of 60 samples per hour has been achieved. tandfonline.comtandfonline.com This high throughput is a result of the rapid reaction kinetics and the short residence time of the sample within the FIA manifold. The optimization of parameters such as flow rate and tubing length allows for the efficient formation and detection of the analyte-reagent complex, enabling a high frequency of sample injections and measurements.

Analytical MethodAnalyteSampling Frequency
Flow Injection Analysis with Spectrophotometric DetectionUranium(VI)60 samples/hour

Minimization of Dispersion Effects in FIA Configurations

In Flow Injection Analysis (FIA), the precise and reproducible handling of the sample zone is paramount for achieving high sensitivity and sample throughput. A key challenge in FIA system design is the minimization of dispersion, which is the process of dilution of the injected sample plug into the carrier stream. Excessive dispersion leads to peak broadening, a reduction in peak height, and consequently, a decrease in analytical sensitivity.

Research has been conducted to understand and control the dispersion effects specifically for the chromogenic reagent this compound within an FIA system. A study explored the relationship between the dispersion coefficient (D) of solutes, including this compound, and the properties of various solvents in an on-line microwave flow-injection system kisti.re.krresearchgate.net. The investigation utilized solvents such as methanol, ethanol, and various propanol (B110389) and butanol isomers as carrier streams to assess their impact on the dispersion of the injected this compound plug researchgate.net. By systematically evaluating how different solvent properties influence the dispersion coefficient, optimal carrier stream compositions can be selected to ensure that the sample plug remains as concentrated as possible upon reaching the detector. This control over dispersion is critical for maintaining sharp, well-defined analytical peaks, thereby maximizing the sensitivity of methods utilizing this compound.

Signal Enhancement and Matrix Interference Mitigation Strategies

A primary goal in the development of analytical methods is to enhance the signal from the target analyte while simultaneously minimizing interference from other components within the sample matrix. For analyses involving this compound, several advanced strategies have been developed to achieve these objectives, leading to more sensitive and selective determinations.

The kinetics of the complex formation reaction between a metal ion and a chromogenic reagent like this compound can be a limiting factor in the speed and sensitivity of an FIA method. To overcome this, microwave irradiation has been integrated into FIA systems. The application of microwave energy can significantly accelerate the rate of complex formation, leading to a more complete reaction within the short residence time available in an FIA manifold researchgate.net.

In the analysis of complex samples, interfering ions can react with this compound, leading to inaccurate results. To improve selectivity, masking reagents are employed to form stable complexes with these interfering ions, preventing them from reacting with the primary chromogenic agent. Diethylenetriaminepentaacetic acid (DTPA) has been identified as a highly effective masking reagent in FIA methods using this compound.

A sensitive and selective spectrophotometric FIA method was developed for the determination of uranium(VI) using this compound, where DTPA was used to effectively eliminate most interfering ions researchgate.net. DTPA is a powerful chelating agent that forms strong complexes with many metal ions, particularly those that could interfere with the uranium analysis researchgate.net. Its use is advantageous over other common chelators like EDTA in certain matrices because it does not cause interference in the presence of iron researchgate.net. By sequestering potential interferents, DTPA ensures that the color-forming reaction is highly specific to the target analyte, thereby greatly improving the method's selectivity and accuracy researchgate.net.

The table below summarizes the optimized parameters for the FIA method for uranium (VI) determination using this compound with DTPA as a masking agent. researchgate.net

ParameterValue
Chromogenic ReagentThis compound
Masking ReagentDiethylenetriaminepentaacetic acid (DTPA)
Maximum Absorption Wavelength (λmax)680 nm
Linear Range (Beer's Law)1 to 15 µg/mL
Correlation Coefficient0.9998
Sampling Frequency60 samples per hour

The direct analysis of samples with complex matrices, such as ores or seawater, is often challenging due to high concentrations of interfering substances. researchgate.netresearchgate.net To address this, on-line sample pre-treatment and separation procedures are integrated into FIA systems. These automated techniques isolate and preconcentrate the analyte of interest before it is introduced to the this compound reagent stream. researchgate.netresearchgate.net

One common and effective technique is on-line solid-phase extraction (SPE). researchgate.net In this approach, a minicolumn packed with a suitable sorbent material is placed within the FIA manifold. As the sample passes through the column, the target analyte is selectively retained on the sorbent while the interfering matrix components are washed to waste. Subsequently, a different solution (the eluent) is passed through the column to release the analyte, which is then carried into the reagent stream for reaction with this compound and detection. researchgate.net This process not only removes interferences but can also significantly preconcentrate the analyte, leading to a substantial improvement in detection limits. Such automated pre-treatment procedures have been discussed in the context of determining uranium in complex samples like standard ores and seawater using this compound. researchgate.netresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Chlorophosphonazo Mn

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry offers a robust framework for investigating the intricate details of chemical reactions involving Chlorophosphonazo mN. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. Techniques such as quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to model the bond-breaking and bond-forming processes with high accuracy.

For instance, in the context of this compound's interaction with metal ions, computational methods can be used to explore the step-by-step mechanism of complex formation. This includes the initial association of the ligand and metal, subsequent conformational changes, and the final coordination bond formation. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. These computational approaches are instrumental in understanding the kinetics and thermodynamics that govern the reactivity of this compound.

Hypothetical Reaction Pathway Analysis for this compound Complexation:

Reaction Step Computational Method Calculated Activation Energy (kcal/mol) Description
Step 1: Initial Encounter Molecular DynamicsN/ADiffusion-controlled approach of this compound and a metal ion in solution.
Step 2: Outer-Sphere Complex Formation QM/MM2.5Formation of a transient complex with solvent molecules still partially separating the reactants.
Step 3: Solvent Reorganization QM/MM5.8Reorganization of the solvent shell to allow for direct interaction.
Step 4: Inner-Sphere Complex Formation (Transition State) DFT12.3The highest energy point leading to the formation of the final coordinated complex.

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of this compound and its Coordination Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govumn.edu DFT calculations can provide detailed information about the distribution of electrons within this compound and its metal complexes, which is crucial for understanding their structure, stability, and reactivity. nih.gov

Key parameters that can be obtained from DFT studies include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the electronic transitions and the reactivity of the molecule. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and its ability to participate in electron transfer reactions.

Electron Density Distribution: DFT can map the electron density, revealing the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding interactions within the molecule, including the nature of the coordinate bonds in metal complexes of this compound. nih.gov

Hypothetical DFT-Calculated Electronic Properties of this compound and its Complex with a Divalent Metal Ion (M²⁺):

System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
This compound-6.2-2.53.7
[M(this compound)]²⁺-6.8-3.13.7

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of Metal-Chlorophosphonazo mN Interactions in Aqueous Solutions

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. researchgate.net For the interaction between this compound and metal ions in an aqueous environment, MD simulations can offer a detailed picture of the solvation process, the conformational changes of the ligand upon metal binding, and the stability of the resulting complex. researchgate.netarxiv.orgmdpi.com

In a typical MD simulation, the system containing this compound, metal ions, and a large number of water molecules is modeled using a force field that describes the interactions between all atoms. The trajectories of the atoms are then calculated by solving Newton's equations of motion, providing a "movie" of the molecular interactions at the atomic level. These simulations can reveal important information about the coordination sphere of the metal ion, the role of solvent molecules in the complexation process, and the flexibility of the this compound ligand. researchgate.net

Structure-Function Relationship Studies of Azo Chromophores Relevant to this compound for Targeted Design

The azo group (-N=N-) is a key functional component of this compound, acting as a chromophore that is responsible for its color. Understanding the relationship between the structure of the azo chromophore and its spectroscopic properties is crucial for the targeted design of new reagents with improved characteristics.

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the absorption spectra of chromophores. nih.gov By systematically modifying the structure of this compound in silico—for example, by introducing different substituent groups—researchers can investigate how these changes affect the electronic transitions and, consequently, the color of the molecule. This computational screening approach can significantly accelerate the discovery of new and more effective azo dyes for various applications.

Hypothetical Effect of Substituents on the Predicted Absorption Maximum (λmax) of a this compound Analog:

Substituent Group Position on Aromatic Ring Predicted λmax (nm) Predicted Color
-NO₂para580Blue
-OCH₃para530Red
-Clmeta555Violet
-CH₃ortho545Purple

This table presents hypothetical data for illustrative purposes.

Applications of Chlorophosphonazo Mn in Diverse Scientific Disciplines

Trace Element Determination in Geological and Metallurgical Samples

Chlorophosphonazo mN has demonstrated utility in the quantitative analysis of specific metal ions within geological and metallurgical samples, leveraging its complex-forming capabilities.

Quantitative Analysis of Uranium(VI) in Standard Ore Materials

The spectrophotometric determination of Uranium(VI) in standard ore materials has been successfully achieved using this compound in conjunction with flow injection analysis (FIA) osti.govtandfonline.comtandfonline.com. This method offers sensitivity and selectivity, with interfering ions effectively managed through the use of masking reagents such as diethylenetriaminepentaacetic acid (DTPA) osti.govtandfonline.comtandfonline.com. The U(VI)-Chlorophosphonazo mN system exhibits a maximum absorption wavelength at 680 nm osti.govtandfonline.comtandfonline.com. Beer's law is adhered to within a concentration range of 1 to 15 μg ml⁻¹, with a reported detection limit of 0.5 μg ml⁻¹ osti.govtandfonline.comtandfonline.com. The composition of the U(VI)-Chlorophosphonazo mN complex has been established as 1:2 (metal:ligand) tandfonline.com.

Table 1: Uranium(VI) Determination Parameters in Ore Samples

ParameterValueReference
Detection Limit0.5 μg ml⁻¹ osti.govtandfonline.comtandfonline.com
Beer's Law Range1-15 μg ml⁻¹ osti.govtandfonline.comtandfonline.com
Maximum Absorption Wavelength680 nm osti.govtandfonline.comtandfonline.com
Masking ReagentDTPA osti.govtandfonline.comtandfonline.com
Complex Composition (U:Reagent)1:2 tandfonline.com

Quantitative Analysis of Palladium(II) in Ore and Anode Mud Samples

This compound serves as a reagent for the spectrophotometric determination of Palladium(II) in ore and anode mud samples, often employing flow injection analysis (FIA) coupled with microwave heating for accelerated reactions researchgate.netresearchgate.nettandfonline.comtandfonline.com. This approach allows for the analysis of these samples without prior separation researchgate.netresearchgate.nettandfonline.comtandfonline.com. The Pd-Chlorophosphonazo mN system demonstrates a molar absorptivity of 1.82 x 10⁴ L mol⁻¹ cm⁻¹ at 615 nm researchgate.netresearchgate.nettandfonline.comtandfonline.com. Beer's law is applicable in the concentration range of 2-10 μg Pd ml⁻¹ researchgate.netresearchgate.nettandfonline.comtandfonline.com.

Table 2: Palladium(II) Determination Parameters in Ore and Anode Mud Samples

ParameterValueReference
Molar Absorptivity1.82 x 10⁴ L mol⁻¹ cm⁻¹ researchgate.netresearchgate.nettandfonline.comtandfonline.com
Maximum Absorption Wavelength615 nm researchgate.netresearchgate.nettandfonline.comtandfonline.com
Beer's Law Range2-10 μg ml⁻¹ researchgate.netresearchgate.nettandfonline.comtandfonline.com
Sample MatricesOre, Anode Mud researchgate.netresearchgate.nettandfonline.comtandfonline.com
TechniqueFIA, Microwave FIA researchgate.netresearchgate.nettandfonline.comtandfonline.com

Environmental Analytical Chemistry

While the primary documented applications of this compound are in geological and metallurgical samples, its properties suggest potential utility in environmental analytical chemistry, particularly for trace element monitoring in water systems.

Monitoring and Determination of Trace Elements in Natural and Industrial Water Systems

The application of this compound for the direct monitoring and determination of trace elements in natural and industrial water systems is less extensively documented in the provided search results compared to its use in solid matrices. However, studies on uranium determination using FIA systems have included water samples researchgate.net. Furthermore, the general methodology for uranium(VI) determination with this compound via FIA, as described for ore samples, implies its potential applicability to water matrices, which are common for trace element analysis acs.org. Further research would be needed to establish specific protocols and performance data for various trace elements in diverse water types using this reagent.

Analytical Method Validation and Quality Assurance in Applied Settings

Analytical method validation and quality assurance (QA) are critical components for ensuring the reliability and accuracy of any analytical procedure used in applied settings routledge.comresearchgate.netamericanpharmaceuticalreview.comresearchgate.net. Method validation establishes, through documented evidence, that a method is suitable for its intended analytical application routledge.comresearchgate.netamericanpharmaceuticalreview.comresearchgate.net. Key validation parameters typically assessed include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness researchgate.netamericanpharmaceuticalreview.comresearchgate.net.

In applied settings, such as environmental monitoring or materials analysis, rigorous validation ensures that the data generated is trustworthy and meets regulatory or quality control requirements routledge.comamericanpharmaceuticalreview.comqualifyze.com. Quality assurance encompasses the entire system to ensure that the quality of the product (in this case, reliable analytical data) is maintained, while quality control involves the day-to-day activities to monitor and maintain that quality routledge.com. For methods employing this compound, validation would involve demonstrating its performance characteristics, such as the sensitivity (LOD/LOQ), selectivity in complex matrices, and reproducibility of results, through well-defined protocols and acceptance criteria researchgate.netqualifyze.com. While specific validation data for this compound in diverse applied environmental settings were not detailed in the provided search results, the general principles of analytical method validation and QA are fundamental to its reliable application.

List of Compound Names Mentioned:

this compound

Chlorophosphonazo III (for comparative reference)

DBC-Chlorophosphonazo (for comparative reference)

Arsenazo III (for comparative reference)

Evaluation of Method Accuracy, Precision, and Robustness

The analytical utility of any method employing this compound hinges on its rigorous validation, ensuring the reliability and consistency of the generated data. Key parameters evaluated include accuracy, precision, and robustness.

Accuracy refers to the closeness of agreement between the experimentally determined value and the accepted true or reference value of an analyte elementlabsolutions.comeuropa.eu. For methods utilizing this compound, accuracy is typically assessed through:

Recovery Studies: This involves spiking a known amount of the target analyte (e.g., Uranium) into a sample matrix and then analyzing it using the this compound method. The percentage recovery indicates how well the method can accurately measure the added analyte. Acceptable recovery rates often fall within the range of 90-110%, or more stringently between 95-105%, depending on the specific application and regulatory guidelines chromatographyonline.comsps.nhs.uk.

Analysis of Certified Reference Materials (CRMs): Comparing the results obtained from analyzing CRMs, which have known and certified analyte concentrations, provides a direct measure of the method's accuracy.

Bias Assessment: Evaluating systematic errors inherent in the method.

Precision quantifies the degree of scatter among individual test results when the same procedure is applied repeatedly to homogeneous samples elementlabsolutions.comeuropa.eu. It is typically expressed using measures like standard deviation or relative standard deviation (%RSD). For methods involving this compound, precision is evaluated at several levels:

Repeatability: Assesses the precision obtained under the same operating conditions over a short period sps.nhs.ukinnovareacademics.in.

Intermediate Precision: Evaluates precision within the same laboratory but under varying conditions, such as different days, analysts, or equipment sps.nhs.ukinnovareacademics.in.

Reproducibility: Determines the precision between different laboratories, indicating the method's transferability sps.nhs.uk.

Typical acceptance criteria for %RSD in validated analytical methods often require values below 5%, and frequently below 3% for repeatability, especially at higher analyte concentrations chromatographyonline.comsps.nhs.ukinnovareacademics.inresearchgate.net.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.comeuropa.eu. For a spectrophotometric method employing this compound, robustness testing would involve systematically altering key parameters to assess their impact on the analytical outcome. Such parameters might include:

pH of the reaction medium.

Concentration of the this compound reagent.

Reaction or incubation time.

Temperature of the reaction.

Wavelength selected for absorbance measurement.

A robust method demonstrates minimal variability in results when these parameters are slightly adjusted, confirming its reliability for routine laboratory use elementlabsolutions.comeuropa.euchromatographyonline.cominnovareacademics.in.

Table 1: Illustrative Evaluation of Method Accuracy, Precision, and Robustness

ParameterMetric/TestTypical Acceptance CriteriaObserved Result (Illustrative)
Accuracy% Recovery (Spiked Sample)95-105%98.5%
AccuracyCRM ComparisonWithin ±5% of certified value+2.1%
PrecisionRepeatability (%RSD, n=6)≤ 3%1.8%
PrecisionIntermediate Precision (%RSD, n=6)≤ 5%3.2%
RobustnesspH Variation (±0.2 units)% Change in result ≤ 5%2.5%
RobustnessReagent Conc. Variation (±5%)% Change in result ≤ 5%3.1%

Comparative Studies with Established Analytical Techniques for Validation

To ascertain the full potential and limitations of analytical methods utilizing this compound, comparative studies against established techniques are crucial for validation. These comparisons typically evaluate parameters such as sensitivity, selectivity, speed, cost-effectiveness, and operational complexity.

Commonly compared analytical techniques include:

Atomic Absorption Spectrometry (AAS): A widely adopted technique for the quantitative determination of metallic elements, offering good sensitivity for many analytes researchgate.netresearchgate.net.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES): Known for its multi-elemental analysis capabilities, good sensitivity, and broad linear dynamic range researchgate.netresearchgate.net.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS): Offers extremely high sensitivity and the ability to perform isotopic analysis, often considered the benchmark for trace and ultra-trace element determination researchgate.net.

The basis for comparison typically involves:

Sensitivity: Assessed by the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of each method. While spectrophotometric methods using reagents like this compound can achieve good sensitivity, they may not always match the ultra-trace detection limits offered by ICP-MS researchgate.netresearchgate.net.

Selectivity: This refers to the method's ability to accurately measure the target analyte in the presence of other sample components. Chromogenic reagents like this compound are designed to form selective complexes, thereby enhancing selectivity vulcanchem.com.

Matrix Effects: The influence of other constituents in the sample on the analytical signal. Advanced techniques like ICP-MS can be more susceptible to matrix effects, potentially requiring more complex sample preparation than spectrophotometric methods researchgate.net.

Throughput and Cost: Spectrophotometric methods, particularly when integrated into flow analysis systems, can offer high sample throughput and are generally more cost-effective in terms of instrumentation and reagent costs compared to ICP or AAS researchgate.netresearchgate.nethach.comhach.com.

For the determination of Uranium(VI), spectrophotometric methods employing this compound have been developed and can be compared with other established techniques researchgate.netresearchgate.netvulcanchem.com. While specific comparative data for this compound is limited in the provided search results, the general performance characteristics of spectrophotometry versus AAS or ICP for trace metal analysis are well-documented researchgate.netresearchgate.net. Spectrophotometric approaches often present advantages in terms of lower capital investment and simpler operation for routine analyses where their performance meets the required analytical specifications hach.comhach.com.

Table 2: Illustrative Comparison of Analytical Techniques for Metal Ion Determination

ParameterThis compound (Spectrophotometry)AAS (Typical)ICP-OES (Typical)ICP-MS (Typical)
Primary Analyte Focus Metal ions (e.g., U(VI))Single MetalMulti-elementMulti-element
Sensitivity (LOD) µg/L to ng/L (method dependent)ng/L to µg/Lµg/L to ng/Lpg/L to ng/L
Selectivity High (via chromogenic complex formation)Moderate (element-specific)Good (emission spectra)Very High (mass separation)
Matrix Effects Generally lowerModerateModerateHigh
Instrumentation Cost LowModerateHighVery High
Operational Complexity LowModerateHighVery High
Sample Throughput High (especially with FIA) researchgate.netresearchgate.netModerateHighHigh

These comparative studies help establish the suitability of this compound-based methods for specific analytical challenges, balancing performance requirements with practical considerations.

Compound Name List:

this compound

Q & A

Q. What are the established methods for synthesizing Chlorophosphonazo mN, and how can purity be verified?

this compound synthesis typically involves multi-step organic reactions, including phosphorylation and diazotization. Purity verification requires analytical techniques such as high-performance liquid chromatography (HPLC) with UV-Vis detection, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to validate stoichiometry. For reproducibility, document reaction conditions (e.g., temperature, solvent ratios) and use internal standards during analysis to minimize systematic errors .

Q. How is this compound utilized as a chromogenic agent in metal ion detection?

The compound forms stable complexes with metal ions (e.g., rare earth elements), enabling spectrophotometric quantification. Methodological steps include:

  • pH optimization : Adjust buffer systems (e.g., acetate or borate buffers) to stabilize the metal-ligand complex.
  • Wavelength selection : Determine λmax via UV-Vis scans (typically 500–700 nm).
  • Interference mitigation : Use masking agents (e.g., EDTA for competing ions) to improve selectivity .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

Store in airtight, light-resistant containers at 4°C. Conduct periodic stability tests via accelerated degradation studies (e.g., exposure to heat, light, or humidity) and monitor absorbance spectra for changes in λmax or peak broadening, which indicate decomposition .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s selectivity across diverse metal ions in environmental samples?

Employ a factorial design to test variables:

  • Metal ion matrix : Include transition metals (e.g., Fe³⁺, Cu²⁺) and alkali metals (e.g., Na⁺, K⁺).
  • Competitive binding assays : Quantify signal suppression in mixed-ion solutions.
  • Statistical validation : Use ANOVA to assess selectivity differences and limit of detection (LOD) calculations via calibration curves .

Q. How can researchers address discrepancies in molar absorptivity values of this compound across different studies?

Potential sources of variation include:

  • Instrument calibration : Validate spectrophotometer accuracy with certified reference materials.
  • Solution preparation : Standardize protocols for dissolving the compound (e.g., solvent polarity, sonication time).
  • Data normalization : Report absorptivity relative to a universally accepted standard (e.g., NIST-traceable solutions) .

Q. What strategies optimize this compound-based assays for trace metal analysis in complex matrices (e.g., biological fluids or soil extracts)?

  • Matrix pretreatment : Use chelation resins or acid digestion to remove organic interferents.
  • Signal amplification : Incorporate surfactants (e.g., CTAB) to enhance chromogenic intensity.
  • Validation : Perform spike-and-recovery tests with certified reference materials to confirm accuracy .

Q. How can computational modeling improve the application of this compound in novel metal sensing systems?

Use density functional theory (DFT) to predict binding affinities with target metals. Compare computational results with experimental data to refine ligand design. Molecular dynamics simulations can further elucidate solvent effects on complex stability .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument settings) in supplementary materials .
  • Data interpretation : Apply multivariate analysis (e.g., principal component analysis) to resolve overlapping spectral signals in multi-ion systems .
  • Ethical reporting : Disclose limitations in detection thresholds or cross-reactivity in publications to guide future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.